molecular formula C19H20N2O4S2 B2692794 (E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 854002-35-0

(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No. B2692794
CAS RN: 854002-35-0
M. Wt: 404.5
InChI Key: OAHGDEHQUMHBJB-NTCAYCPXSA-N
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Description

The compound appears to contain a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This structure is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share one atom .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex due to the presence of the 1,4-dioxa-8-azaspiro[4.5]decane moiety . Spirocyclic compounds like this one are known for their three-dimensional structures .

Scientific Research Applications

Synthesis Strategies and Reaction Mechanisms

Researchers have developed multiple synthetic routes to access HMS1659G05. Notably, annulation strategies involving cyclopentane and four-membered rings have been explored . Understanding these synthetic pathways aids in optimizing yield, scalability, and cost-effectiveness.

properties

IUPAC Name

(5E)-5-[[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-20-17(23)15(27-18(20)26)12-13-2-4-14(5-3-13)16(22)21-8-6-19(7-9-21)24-10-11-25-19/h2-5,12H,6-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHGDEHQUMHBJB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one

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